N-[(pyridin-4-yl)methyl]cyclopropanecarboxamide
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Overview
Description
N-[(pyridin-4-yl)methyl]cyclopropanecarboxamide is a chemical compound with the molecular formula C10H12N2O and a molecular weight of 176.219 g/mol. This compound features a cyclopropane ring attached to a carboxamide group, which is further connected to a pyridin-4-ylmethyl group. The unique structure of this compound makes it an interesting subject for scientific research and industrial applications.
Mechanism of Action
Target of Action
Similar compounds have been studied for their anti-tubercular activity againstMycobacterium tuberculosis .
Mode of Action
It’s worth noting that similar compounds have shown significant activity againstMycobacterium tuberculosis .
Biochemical Pathways
Cyclopropane-containing compounds are known to be involved in various biological processes .
Result of Action
Similar compounds have shown significant activity againstMycobacterium tuberculosis, indicating potential antimicrobial effects .
Preparation Methods
The synthesis of N-[(pyridin-4-yl)methyl]cyclopropanecarboxamide typically involves the reaction of cyclopropanecarboxylic acid with pyridin-4-ylmethanamine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond . The reaction is conducted in an organic solvent such as dichloromethane at room temperature, and the product is purified through recrystallization or column chromatography.
Chemical Reactions Analysis
N-[(pyridin-4-yl)methyl]cyclopropanecarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the pyridin-4-ylmethyl group can be replaced by other nucleophiles under appropriate conditions.
Scientific Research Applications
N-[(pyridin-4-yl)methyl]cyclopropanecarboxamide has garnered attention in various scientific research fields due to its potential biological activity and diverse applications:
Chemistry: The compound is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and as a precursor in the synthesis of other valuable compounds.
Comparison with Similar Compounds
N-[(pyridin-4-yl)methyl]cyclopropanecarboxamide can be compared with other similar compounds such as:
N-(pyridin-4-yl)pyridin-4-amine: This compound features a similar pyridine ring structure but lacks the cyclopropane and carboxamide groups.
N-(pyridin-4-ylmethyl)aniline: This compound has a similar pyridin-4-ylmethyl group but differs in the presence of an aniline group instead of the cyclopropanecarboxamide moiety.
The uniqueness of this compound lies in its cyclopropane ring, which imparts distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
N-(pyridin-4-ylmethyl)cyclopropanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O/c13-10(9-1-2-9)12-7-8-3-5-11-6-4-8/h3-6,9H,1-2,7H2,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQBNQALHOHAGNW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NCC2=CC=NC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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